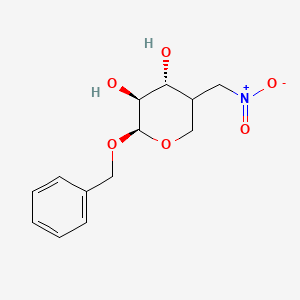

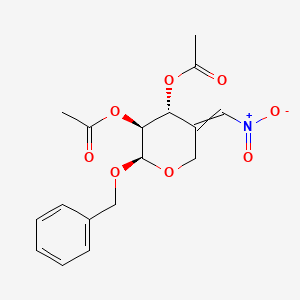

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound commonly used in the biomedical industry for research purposes. It acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .

Synthesis Analysis

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-3-thio-β- d -glucopyranoside has been reported . Another synthesis method involves the preparation of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C14H18N2O8 . The compound is functionally related to a 4-nitrophenol .

Chemical Reactions Analysis

4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside is a profoundly intricate compound that finds extensive utility within the biomedical sector . Chemoselective reduction of both azides with hydrogen sulfide readily afforded 4-nitrophenyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-alpha-D- and -beta-D-mannopyranosides in higher yields than reduction with triphenylphosphine or a polymer-supported triarylphosphine .

Physical and Chemical Properties Analysis

The molecular weight of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is 342.30 g/mol .

Scientific Research Applications

Synthesis of Nitrophenyl Glycosides

The compound has also been involved in the synthesis of 4-nitrophenyl glycosides, which are integral in various biochemical processes. Notably, certain nitrophenyl glycosides of hyalobiuronic acid and chondrosine were synthesized using related compounds and found to exhibit resistance to hyaluronidase enzymes, suggesting a potential role in studying enzyme-substrate interactions (Watt, Clinch, & Slim, 2002).

Role in Sulfated Chromogenic Carbohydrate Synthesis

Furthermore, derivatives of this compound have been utilized in the synthesis of chromogenic substrates, which are crucial in detecting specific enzyme activities. Notably, a study synthesized a chromogenic substrate for the detection of the sulfatase MdsA, underlining the compound's utility in biochemistry and molecular biology (Clinch et al., 2002).

Mechanism of Action

Target of Action

It is commonly used in the biomedical industry for research purposes .

Mode of Action

It is known to act as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases .

Pharmacokinetics

It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .

Result of Action

It is known to exhibit remarkable efficacy in combating bacterial infections, successfully tackling both gram-positive and gram-negative bacteria .

Action Environment

It is recommended to store the compound at -20° c for optimal stability .

Future Directions

The versatile nature of 4-Nitrophenyl 2-acetamido-4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranosyl)-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside has catapulted it to the forefront of drug development and research endeavors . Its potential applications in the biomedical sector and as a substrate in enzymatic assays make it a promising compound for future research.

Biochemical Analysis

Biochemical Properties

This compound acts as a substrate in enzymatic assays related to studying the activity and inhibition of certain enzymes involved in the metabolism of specific drugs or diseases . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside within cells and tissues are essential aspects of its biochemical properties. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIIFBVHGQNAI-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)

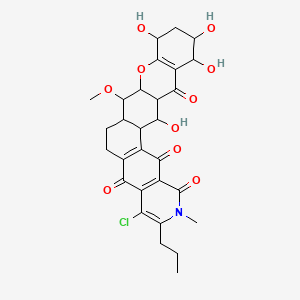

![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)